2,3-Diazatricyclo[2.2.2.21,4]decane(9CI)
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Overview
Description
2,3-Diazatricyclo[22221,4]decane(9CI) is a heterocyclic compound characterized by a tricyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazatricyclo[2.2.2.21,4]decane(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of high-pressure synthesis, where pressures up to 1.4 GPa are applied to facilitate the formation of the tricyclic structure . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for 2,3-Diazatricyclo[2.2.2.21,4]decane(9CI) are not well-documented, likely due to the specialized nature of the compound. the principles of high-pressure synthesis and controlled reaction environments are likely to be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazatricyclo[2.2.2.21,4]decane(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atoms or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2,3-Diazatricyclo[2.2.2.21,4]decane(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: The compound’s properties may be leveraged in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2,3-Diazatricyclo[2.2.2.21,4]decane(9CI) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazatricyclo[3.3.1.1(3,7)]decane: Another tricyclic compound with a similar structure but different nitrogen atom positioning.
Diisophorone derivatives: Compounds with similar tricyclic ring systems but different functional groups and properties.
Uniqueness
2,3-Diazatricyclo[22221,4]decane(9CI) is unique due to its specific tricyclic structure and the positioning of the nitrogen atoms
Properties
IUPAC Name |
2,3-diazatricyclo[2.2.2.21,4]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-8-5-3-7(1,4-6-8)9-10-8/h9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIXLASSNBIICD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC1(CC2)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698155 |
Source
|
Record name | 2,3-Diazatricyclo[2.2.2.2~1,4~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147951-83-5 |
Source
|
Record name | 2,3-Diazatricyclo[2.2.2.2~1,4~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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